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Compound of Interest

Compound Name: Etrumadenant

Cat. No.: B605078 Get Quote

The development of etrumadenant, a dual A2a/A2b adenosine receptor antagonist, has been

halted by its developers, Arcus Biosciences and Gilead Sciences. This decision follows

disappointing results in metastatic castration-resistant prostate cancer and a strategic pause in

its development for third-line metastatic colorectal cancer, despite some promising data. This

guide provides a comprehensive comparison of etrumadenant with other adenosine receptor

antagonists in development, offering researchers and drug development professionals a clear

overview of the current landscape and future directions in targeting the adenosine pathway in

oncology.

Gilead's Decision and the Current Status of
Etrumadenant
In June 2025, Gilead Sciences returned the rights to etrumadenant to Arcus Biosciences.[1][2]

This decision followed Arcus's choice not to proceed with a Phase 3 trial of etrumadenant in
third-line metastatic colorectal cancer, despite discussions with the FDA that suggested a

potential regulatory path forward.[1][3] The development of etrumadenant in combination with

other agents for metastatic castration-resistant prostate cancer was also discontinued due to a

lack of demonstrated clinical benefit in the Phase 1/2 ARC-6 trial.[4][5][6]

However, the Phase 1b/2 ARC-9 study in third-line metastatic colorectal cancer showed that

etrumadenant in combination with the anti-PD-1 antibody zimberelimab, FOLFOX

chemotherapy, and bevacizumab resulted in a significant improvement in overall survival.[7]

This positive data suggests a potential, albeit uncertain, future for the molecule.
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The Adenosine Pathway: A Key Immuno-Oncology
Target
Extracellular adenosine accumulates in the tumor microenvironment and suppresses the anti-

tumor immune response by binding to A2a and A2b receptors on immune cells.[8] Antagonists

of these receptors aim to block this immunosuppressive signaling and restore the ability of the

immune system to attack cancer cells.
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Diagram 1: Simplified adenosine signaling pathway in the tumor microenvironment and the
mechanism of action of etrumadenant.

Comparative Analysis of Adenosine Receptor
Antagonists
The following tables summarize the available clinical data for etrumadenant and other

selective and dual adenosine receptor antagonists.

Etrumadenant (Dual A2a/A2b Antagonist)
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Clinical
Trial

Indication
Treatment
Arm

Comparator
Key
Efficacy
Endpoints

Key Safety
Findings

ARC-9

(NCT046608

12)

3L Metastatic

Colorectal

Cancer

Etrumadenan

t +

Zimberelimab

+ FOLFOX +

Bevacizumab

Regorafenib

mOS: 19.7

months vs

9.5 months

(HR: 0.37)

mPFS: 6.2

months vs

2.1 months

(HR: 0.27)[7]

Grade ≥3

TEAEs: 82%

vs 49%[7]

ARC-6

(NCT043818

32)

Metastatic

Castration-

Resistant

Prostate

Cancer

Etrumadenan

t +

Zimberelimab

+ Docetaxel

Docetaxel

Did not

demonstrate

sufficient

clinical

benefit[6]

Not specified

in detail
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Drug Name
(Target)

Company Indication
Key Efficacy
Data

Key Safety
Data

Taminadenant

(NIR178) (A2a)
Palobiofarma

Advanced

NSCLC

Monotherapy: 1

CR, 1 PR, 7 SD

in 25 patients.

Combination with

Spartalizumab: 1

CR, 1 PR, 14 SD

in 25 patients[1]

[6]

MTD

monotherapy:

480 mg BID.

DLTs: increased

ALT/AST,

nausea.

Combination

MTD: 240 mg

BID. DLTs:

pneumonitis,

fatigue,

increased

ALT/AST[1][6]

Imaradenant

(AZD4635) (A2a)
AstraZeneca

Advanced Solid

Tumors

Development

discontinued by

AstraZeneca[9]

Generally well-

tolerated[9]

Ciforadenant

(CPI-444) (A2a)
Corvus Pharma mCRPC

Monotherapy:

1/11 PSA partial

response.

Combination with

Atezolizumab:

5/24 PSA partial

responses

Well-tolerated,

with one patient

in each group

experiencing a

severe adverse

event (fatigue

and anemia,

respectively)[3]

Inupadenant

(EOS-850) (A2a)

iTeos

Therapeutics

Advanced Solid

Tumors

Durable

responses and

stable disease

>6 months in 5

patients as

monotherapy[4]

Most frequent

AEs: fatigue,

anemia,

decreased

appetite,

constipation.

Drug-related

SAEs in 3/43

patients[4]
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M1069 (Dual

A2a/A2b)
Merck

Advanced Solid

Tumors

Phase 1 trial

initiated

Data not yet

available

TT-4 (A2b)
Cyncado

Therapeutics
Mesothelioma

Preclinical: >90%

tumor growth

inhibition with

anti-PD-1.

Monotherapy

outperformed

anti-PD-1[8]

IND-enabling

studies

completed, first-

in-human dosing

planned for Q1

2026[8]

Experimental Protocols: Key Clinical Trials
ARC-9 Study (NCT04660812)

Title: A Study to Evaluate Etrumadenant (AB928) Based Treatment Combinations in

Participants With Metastatic Colorectal Cancer.

Design: A Phase 1b/2, multicenter, open-label, randomized study.

Participants: Patients with metastatic colorectal cancer who have progressed on both

oxaliplatin- and irinotecan-containing regimens.

Intervention Arms:

Arm A: Etrumadenant (150 mg PO QD) + Zimberelimab (240 mg IV Q2W) + mFOLFOX-6

+ Bevacizumab (5 mg/kg IV Q2W).

Arm B: Regorafenib (160 mg PO QD on days 1-21 of a 28-day cycle).

Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1.

Key Secondary Endpoint: Overall Survival (OS).
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Diagram 2: High-level workflow of the ARC-9 clinical trial.

Taminadenant Phase I/Ib Study (NCT02403193)
Title: A Study of PBF-509 in Combination With PDR001 in Patients With Advanced Non-

Small Cell Lung Cancer.

Design: A Phase I/Ib, open-label, dose-escalation and expansion study.

Participants: Patients with advanced/metastatic NSCLC with at least one prior therapy.

Intervention Arms:

Taminadenant monotherapy (dose escalation: 80-640 mg PO BID).

Taminadenant in combination with spartalizumab (400 mg IV Q4W).
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Primary Endpoints: Safety, tolerability, and feasibility of the combination.

Future Perspectives and Conclusion
The decision by Gilead and Arcus to halt the development of etrumadenant highlights the

challenges in targeting the adenosine pathway. While the impressive overall survival data from

the ARC-9 trial suggests that dual A2a/A2b antagonism may still hold promise, particularly in

combination with chemotherapy and immunotherapy, the path forward is unclear.

For researchers and drug developers, the focus now shifts to understanding the nuances of

adenosine receptor biology and identifying patient populations most likely to benefit from these

therapies. The development of selective A2a and A2b antagonists, as well as novel

combination strategies, will be crucial in realizing the full potential of this therapeutic approach.

The preclinical data for the selective A2b antagonist TT-4 in mesothelioma is encouraging and

warrants close observation as it progresses into clinical trials. Continued investigation into

biomarkers that can predict response to adenosine receptor blockade will also be essential for

the future success of this class of drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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